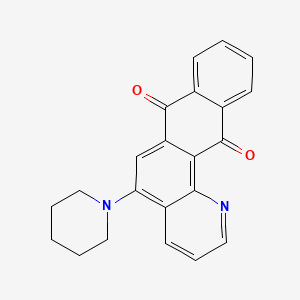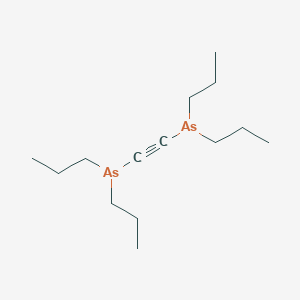![molecular formula C12H26O9 B14712011 1,2-Propanediol, 3,3'-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- CAS No. 21872-45-7](/img/structure/B14712011.png)
1,2-Propanediol, 3,3'-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- is a complex organic compound with the molecular formula C12H26O9. It is characterized by its multiple hydroxyl groups and ether linkages, making it a versatile molecule in various chemical applications . This compound is known for its unique structure, which includes six hydroxyl groups, two primary alcohols, four secondary alcohols, and three aliphatic ethers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- typically involves the reaction of 1,2-propanediol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. Catalysts such as sodium hydroxide or potassium hydroxide are commonly used to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are employed for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Simpler alcohols.
Substitution: Halides, esters, or other substituted derivatives.
Applications De Recherche Scientifique
1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- involves its ability to form hydrogen bonds with other molecules. This property allows it to interact with various molecular targets, including proteins and nucleic acids, thereby influencing their structure and function. The compound’s multiple hydroxyl groups enable it to participate in a wide range of biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dipropylene glycol: Similar in structure but with fewer hydroxyl groups.
Oxybis-2-hydroxy-3,1-propanediyl dioctadecanoate: Contains long-chain fatty acids, making it more hydrophobic.
Oxybis-2-hydroxy-3,1-propanediyl diacetate: Contains acetate groups, altering its reactivity and solubility.
Uniqueness
1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- is unique due to its high number of hydroxyl groups and ether linkages, which provide it with exceptional versatility in chemical reactions and applications. Its ability to form multiple hydrogen bonds makes it particularly useful in applications requiring strong intermolecular interactions .
Propriétés
Numéro CAS |
21872-45-7 |
|---|---|
Formule moléculaire |
C12H26O9 |
Poids moléculaire |
314.33 g/mol |
Nom IUPAC |
3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol |
InChI |
InChI=1S/C12H26O9/c13-1-9(15)3-19-5-11(17)7-21-8-12(18)6-20-4-10(16)2-14/h9-18H,1-8H2 |
Clé InChI |
UAOXGVSADMLCFK-UHFFFAOYSA-N |
SMILES canonique |
C(C(COCC(COCC(COCC(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


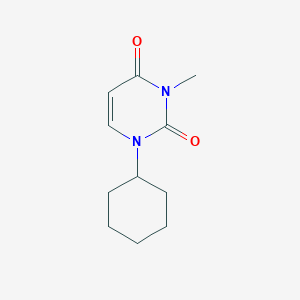
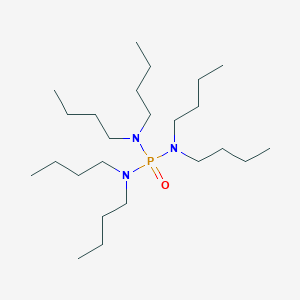


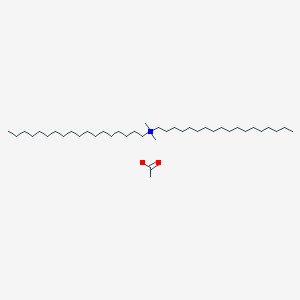
![Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14711958.png)
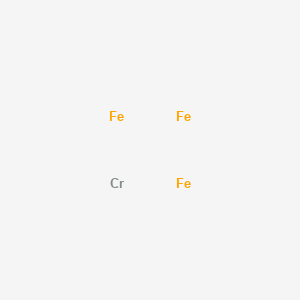
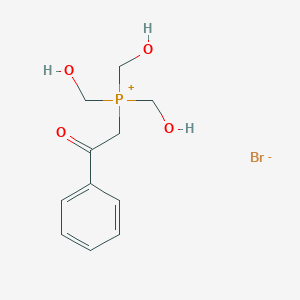

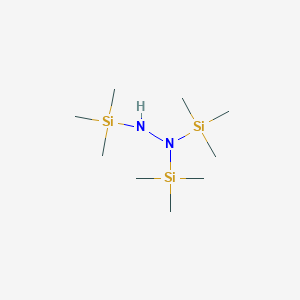

![N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide](/img/structure/B14712001.png)
